
1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
Vue d'ensemble
Description
The compound “1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid” is a chemical compound that likely contains a tetrahydroquinoline core, a common structure found in many biologically active molecules . The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is often used to protect amines during synthesis .
Synthesis Analysis
The synthesis of compounds with a Boc protecting group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc solid-phase peptide synthesis (SPPS) is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .
Chemical Reactions Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The removal of the Boc group is typically achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile .
Applications De Recherche Scientifique
Chemoselective Tert-Butoxycarbonylation Reagent 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid serves as a tert-butoxycarbonylation reagent for acidic proton-containing substrates, such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. This process occurs without a base and is chemoselective, yielding high efficiency under mild conditions (Saito, Ouchi, & Takahata, 2006).
Synthesis of Tetrahydroquinoline Derivatives The compound is used in the improved synthesis of derivatives like (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This process involves a modified Pictet-Spengler reaction, offering high yields with minimal racemization. The final product's enantiomeric excess is enhanced to 99.4% through recrystallization (Liu et al., 2008).
Versatile Quinoline Ring Nucleus Synthesis It also facilitates the synthesis of N-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolines, forming a versatile quinoline ring nucleus. This is achieved through a directed ortho lithiation reaction followed by the reaction with chloroiodopropane (Reed, Rotchford, & Strickland, 1988).
Orientations Futures
The use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . This suggests that “1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid” and similar compounds could have potential applications in peptide synthesis and other areas of organic chemistry .
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-4-5-10-6-7-11(13(17)18)9-12(10)16/h6-7,9H,4-5,8H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDKRKMKUIPRLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Diphenylbenzo[1,2-b:4,5-b']difuran](/img/structure/B1375460.png)
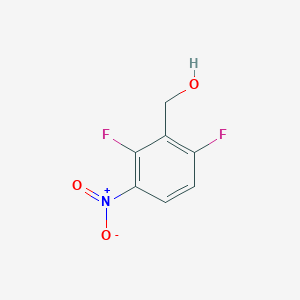



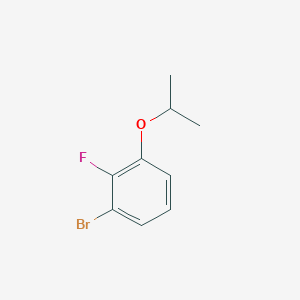
![3-[(Dimethylamino)methyl]-5-methylaniline](/img/structure/B1375473.png)
![6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1375474.png)


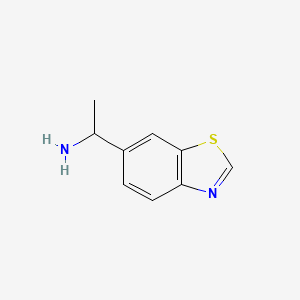
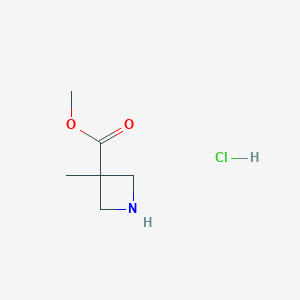
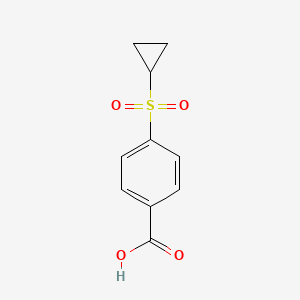
![1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one](/img/structure/B1375483.png)